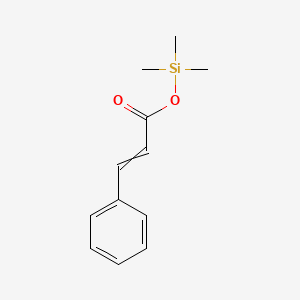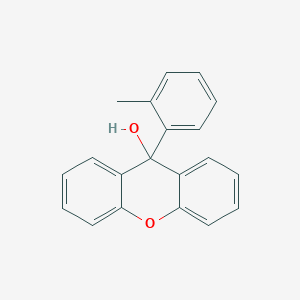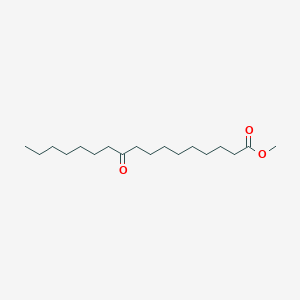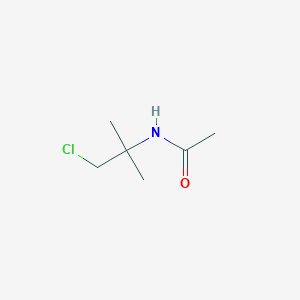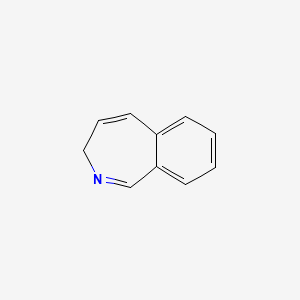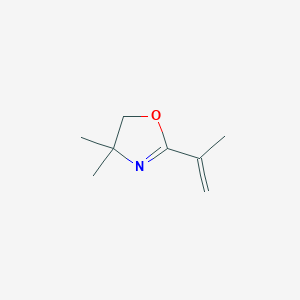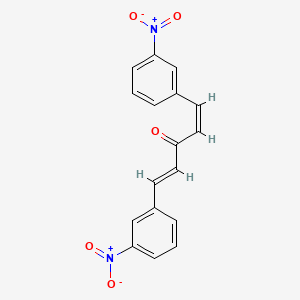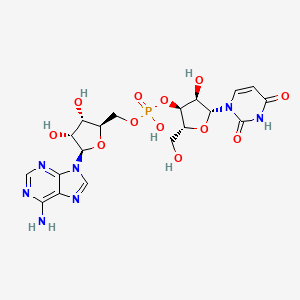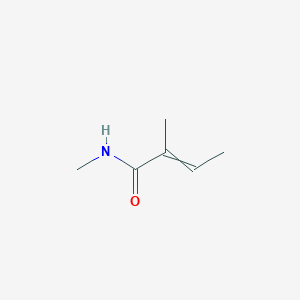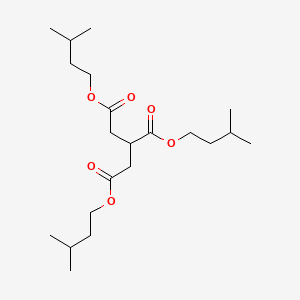
Tris(3-methylbutyl) propane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-methylbutyl) propane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C21H38O6. It is known for its unique structure, which includes three 3-methylbutyl groups attached to a propane-1,2,3-tricarboxylate backbone. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3-methylbutyl) propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with 3-methylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Tris(3-methylbutyl) propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Aplicaciones Científicas De Investigación
Tris(3-methylbutyl) propane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of polymers, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Tris(3-methylbutyl) propane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For example, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle. This inhibition occurs because the compound binds to the active site of the enzyme, preventing the conversion of citric acid to isocitric acid .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-ethylhexyl) propane-1,2,3-tricarboxylate
- Tris(trimethylsilyl) propane-1,2,3-tricarboxylate
- Tris(2-ethylhexyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate
Uniqueness
Tris(3-methylbutyl) propane-1,2,3-tricarboxylate is unique due to its specific ester groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
5333-56-2 |
|---|---|
Fórmula molecular |
C21H38O6 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
tris(3-methylbutyl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C21H38O6/c1-15(2)7-10-25-19(22)13-18(21(24)27-12-9-17(5)6)14-20(23)26-11-8-16(3)4/h15-18H,7-14H2,1-6H3 |
Clave InChI |
DOBFTVAUMSOXKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)CC(CC(=O)OCCC(C)C)C(=O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)

